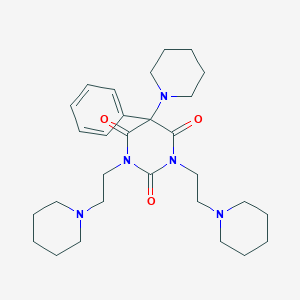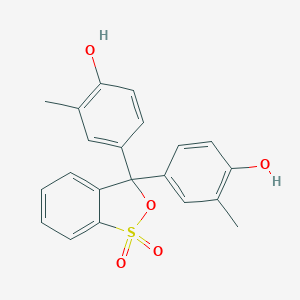
Barverin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Barverin is a natural compound found in certain plants that has been shown to possess various medicinal properties. It has gained significant attention in recent years due to its potential therapeutic applications in various diseases. The purpose of
作用机制
The mechanism of action of Barverin is still not fully understood. However, it is believed to exert its therapeutic effects through various pathways. For instance, Barverin has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. Moreover, Barverin has been found to modulate the activity of various signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
Barverin has been shown to possess various biochemical and physiological effects. For instance, it has been found to decrease the levels of inflammatory mediators such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Moreover, Barverin has been shown to increase the levels of anti-inflammatory mediators such as interleukin-10 (IL-10). Additionally, Barverin has been found to possess neuroprotective effects by inhibiting the activity of enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are involved in the degradation of neurotransmitters.
实验室实验的优点和局限性
One of the advantages of using Barverin in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. Moreover, Barverin has been found to possess a wide range of therapeutic effects, which makes it a versatile compound for various research applications. However, one of the limitations of using Barverin in lab experiments is its limited availability, which can hinder its widespread use in research.
未来方向
There are several future directions for the research on Barverin. For instance, further studies are needed to elucidate the mechanism of action of Barverin, which can lead to the development of more effective therapeutic interventions. Moreover, more research is needed to investigate the potential of Barverin in the treatment of various neurological disorders. Additionally, further studies are needed to explore the safety and efficacy of Barverin in humans.
Conclusion:
In conclusion, Barverin is a natural compound that possesses various therapeutic properties. It has been extensively studied for its potential applications in various diseases, including inflammation, cancer, diabetes, and neurological disorders. Although the mechanism of action of Barverin is still not fully understood, it has been found to exert its therapeutic effects through various pathways. Moreover, Barverin has been shown to possess various biochemical and physiological effects. While Barverin has several advantages for lab experiments, its limited availability is a significant limitation. Further research on Barverin is needed to explore its potential as a therapeutic agent.
合成方法
Barverin is a natural compound that is typically extracted from plants such as the Barleria prionitis. The extraction process involves the use of solvents such as ethanol, methanol, or water. Once the extract is obtained, it is then purified using various techniques such as column chromatography or crystallization.
科学研究应用
Barverin has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, anti-cancer, anti-diabetic, and anti-oxidant properties. Moreover, Barverin has been found to be effective in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
属性
CAS 编号 |
1639-79-8 |
|---|---|
产品名称 |
Barverin |
分子式 |
C29H43N5O3 |
分子量 |
509.7 g/mol |
IUPAC 名称 |
5-phenyl-5-piperidin-1-yl-1,3-bis(2-piperidin-1-ylethyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C29H43N5O3/c35-26-29(25-13-5-1-6-14-25,32-19-11-4-12-20-32)27(36)34(24-22-31-17-9-3-10-18-31)28(37)33(26)23-21-30-15-7-2-8-16-30/h1,5-6,13-14H,2-4,7-12,15-24H2 |
InChI 键 |
BWMPANCYUOEPFB-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCN2C(=O)C(C(=O)N(C2=O)CCN3CCCCC3)(C4=CC=CC=C4)N5CCCCC5 |
规范 SMILES |
C1CCN(CC1)CCN2C(=O)C(C(=O)N(C2=O)CCN3CCCCC3)(C4=CC=CC=C4)N5CCCCC5 |
其他 CAS 编号 |
1639-79-8 |
同义词 |
arverin spasdolcin5-phenyl-5-piperidino-1,3-bis(beta-piperidinoethyl)barbituric acid Wu 461 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![methyl (1R,3S,5R)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B154973.png)











